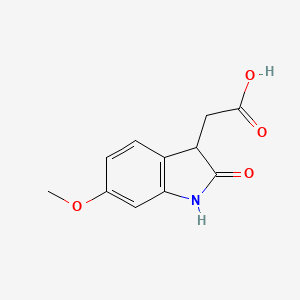
(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid
説明
“(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid” is a compound with the CAS Number: 885272-28-6 . It has a molecular weight of 221.21 . The IUPAC name for this compound is “(6-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” and its InChI Code is 1S/C11H11NO4/c1-16-6-2-3-7-8 (5-10 (13)14)11 (15)12-9 (7)4-6/h2-4,12,15H,5H2,1H3, (H,13,14) .
Molecular Structure Analysis
The molecular structure of “(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid” can be represented by the linear formula C11 H11 N O4 . The InChI key for this compound is DHIXBMSQSDIONP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid” is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用
Bacterial Catabolism of Indole Derivatives
Research by Laird, Flores, and Leveau (2020) on the bacterial catabolism of indole-3-acetic acid (IAA), a structurally related compound, reveals insights into microbial interactions with indolic compounds. The study identifies gene clusters responsible for the degradation of IAA, suggesting potential biotechnological applications in microbial degradation processes or bio-remediation strategies. The understanding of microbial pathways for indole degradation could inform the development of new approaches to manage environmental pollutants or explore novel microbial functions (Laird, Flores, & Leveau, 2020).
Pharmacological and Industrial Importance
A review by Srinivasulu et al. (2018) on syringic acid, another phenolic compound often found in conjunction with indolic structures in nature, underscores the wide range of therapeutic applications of these compounds. This includes anti-oxidant, antimicrobial, and anti-inflammatory activities, which may parallel the pharmacological potentials of "(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid." The review also touches upon industrial applications such as bioremediation and catalysis, suggesting a broad scope for the utility of indolic compounds in both biomedical and environmental fields (Srinivasulu et al., 2018).
Role in Plant Growth and Development
Studies on the role of auxins, particularly indole-3-acetic acid (IAA), in plant growth and development offer insights into how similar compounds might influence biological processes. For instance, Conrad, Saltman, and Eppley (1959) explored the effects of auxin and gibberellic acid on the growth of Ulothrix, highlighting the profound biological impacts these compounds have on plant physiology. Such research suggests potential agricultural or horticultural applications of indolic compounds in promoting plant growth or enhancing stress resilience (Conrad, Saltman, & Eppley, 1959).
Antioxidant Activity and Analytical Methods
The review by Munteanu and Apetrei (2021) on analytical methods used in determining antioxidant activity provides a framework for assessing the antioxidant potential of various compounds, including indolic derivatives. Understanding the antioxidant capacity of these compounds is crucial for their application in food science, pharmacology, and environmental science. This underscores the importance of developing robust analytical techniques for evaluating the health and environmental benefits of indolic compounds (Munteanu & Apetrei, 2021).
特性
IUPAC Name |
2-(6-methoxy-2-oxo-1,3-dihydroindol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-6-2-3-7-8(5-10(13)14)11(15)12-9(7)4-6/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTFDSAWMWAHQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(=O)N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672521 | |
| Record name | (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid | |
CAS RN |
885272-28-6 | |
| Record name | 2,3-Dihydro-6-methoxy-2-oxo-1H-indole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



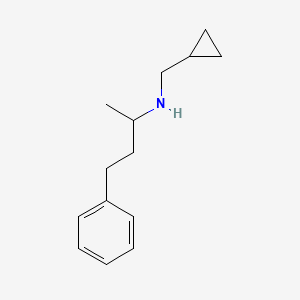
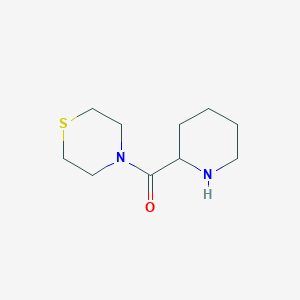
![5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid](/img/structure/B1420119.png)

![5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1420121.png)
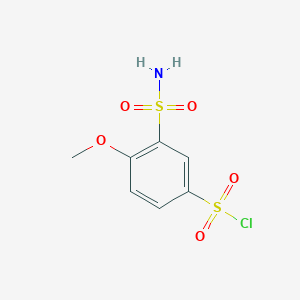
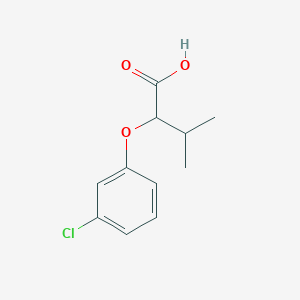
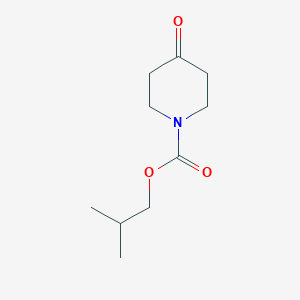
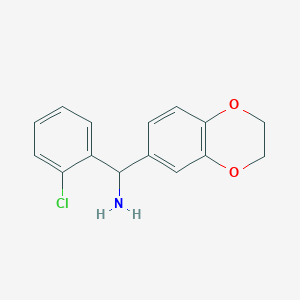
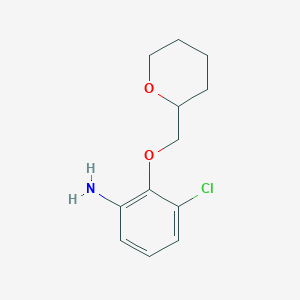
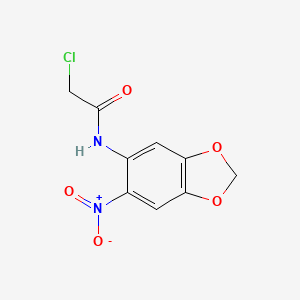
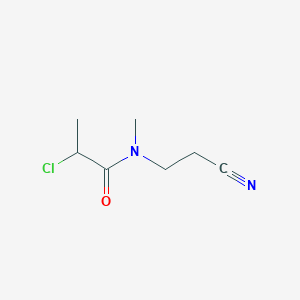
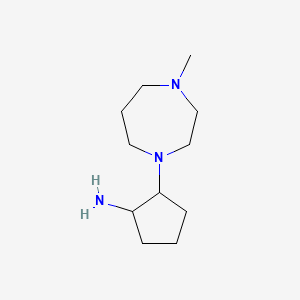
![(Prop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B1420138.png)